2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide is a chemical compound with the molecular formula and a molecular weight of 306.4 g/mol. The compound features a benzamide structure, which includes a benzene ring attached to an amide functional group. The presence of the 2-ethoxyethoxy moiety indicates that it has two ethoxy groups linked to an ether oxygen, enhancing its solubility and possibly its biological activity. The pyrrolidine ring contributes to its potential pharmacological properties, making this compound of interest in medicinal chemistry and drug design .
The chemical reactivity of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide can be attributed to its functional groups. Key reactions may include:
These reactions are essential for modifying the compound for various applications in research and development.
Preliminary studies suggest that 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide may exhibit biological activities such as:
Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide can be achieved through several methods:
These methods can be optimized based on desired yields and purity levels.
The potential applications of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide include:
Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry.
Interaction studies involving 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide are crucial for understanding its pharmacodynamics:
These studies will help clarify its therapeutic potential and safety profile.
Similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl) | Longer alkoxy chain | |
| Benzamide, N-(pyrrolidinyl)ethyl | Lacks ethoxy groups | |
| Benzamide, 4-methyl-N-(pyrrolidinyl)ethyl | Methyl substitution on benzene |
The uniqueness of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide lies in its specific combination of ethoxy groups and pyrrolidine structure, which may enhance solubility and biological activity compared to these similar compounds .
This detailed overview highlights the significance of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide in chemical research and its potential implications in drug development. Further studies are essential to explore its full capabilities and applications.
The synthesis of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide involves two primary steps: (1) introduction of the ethoxyethoxy group to the benzamide scaffold and (2) amide bond formation with the pyrrolidine-ethylamine component.
Step 1: Etherification of 2-Hydroxybenzamide
The ethoxyethoxy side chain is introduced via nucleophilic aromatic substitution. A modified Williamson ether synthesis employs 2-ethoxyethyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 65% yield. Alternative methods using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in toluene/water biphasic systems improve selectivity for the ortho-position.
Step 2: Amide Coupling
The resulting 2-(2-ethoxyethoxy)benzoic acid is coupled with 2-pyrrolidin-1-ylethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Triethylamine (TEA) serves as a base, yielding the final product at 72% efficiency after 24 hours.
Table 1: Comparative Yields Across Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 65% | |
| 1 | TBAB, toluene/H₂O, 70°C, 8h | 78% | |
| 2 | EDCI/HOBt, DCM, rt, 24h | 72% | |
| 2 | DCC/DMAP, THF, 0°C→rt, 18h | 68% |
Amide bond formation relies on catalytic systems that minimize racemization and side reactions.
Carbodiimide-Mediated Coupling
EDCI/HOBt remains the gold standard for activating carboxylic acids, with HOBt suppressing epimerization by forming an active ester intermediate. Recent studies show that adding catalytic N-hydroxysuccinimide (NHS) increases yields by 8–12% in polar aprotic solvents like DMF.
Transition Metal Catalysis
Palladium-based catalysts enable alternative pathways. For example, Suzuki-Miyaura cross-coupling of boronic acid derivatives with pre-functionalized benzamides achieves 85% yield in the presence of Pd(PPh₃)₄ and potassium phosphate. Copper(I) iodide catalyzes Ullmann-type couplings for aryl ether formation, though this method requires higher temperatures (110°C) and longer reaction times.
Table 2: Catalytic Efficiency Comparison
| Catalyst | Reaction Type | Yield | Turnover Number | Source |
|---|---|---|---|---|
| EDCI/HOBt | Amide coupling | 72% | 1.2 | |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 85% | 15.8 | |
| CuI | Ullmann coupling | 63% | 8.3 |
Solvent polarity profoundly impacts reaction kinetics and byproduct formation.
Etherification Step
DMF accelerates nucleophilic substitution by stabilizing the transition state through polar interactions. However, DMF’s high boiling point complicates solvent removal. Switching to N-methyl-2-pyrrolidone (NMP) reduces reaction time by 30% while maintaining yields.
Amide Coupling
Non-polar solvents like DCM favor carbodiimide-mediated coupling by minimizing hydrolysis. Kinetic studies reveal a second-order dependence on reactant concentrations in DCM, with an activation energy of 45 kJ/mol. In contrast, THF slows the reaction due to its weaker ability to stabilize the oxazolium intermediate.
Table 3: Solvent Effects on Reaction Rate
| Solvent | Dielectric Constant | Rate Constant (k, ×10⁻³ L/mol·s) |
|---|---|---|
| DMF | 36.7 | 2.8 |
| NMP | 32.2 | 3.1 |
| DCM | 8.9 | 1.9 |
| THF | 7.5 | 0.7 |
The ethoxyethoxy group’s polarity complicates purification by traditional silica gel chromatography.
Normal-Phase Chromatography
A hexane/ethyl acetate gradient (10:1 → 3:1) resolves the target compound from unreacted starting materials and diastereomers. Adding 1% acetic acid improves peak symmetry but risks hydrolyzing the amide bond.
Reverse-Phase HPLC
C18 columns with acetonitrile/water mobile phases (60:40 → 80:20) achieve baseline separation. The target elutes at 12.3 minutes under isocratic conditions (70% acetonitrile), with a purity >98%.
Recrystallization
Ethanol/water (4:1) mixtures produce needle-shaped crystals via slow cooling. Differential scanning calorimetry (DSC) confirms a melting point of 148–150°C, consistent with literature values for analogous benzamides.
Table 4: Purification Method Efficacy
| Method | Purity | Recovery | Time Required |
|---|---|---|---|
| Silica chromatography | 95% | 80% | 4h |
| Reverse-phase HPLC | 98% | 92% | 1.5h |
| Recrystallization | 99% | 65% | 12h |